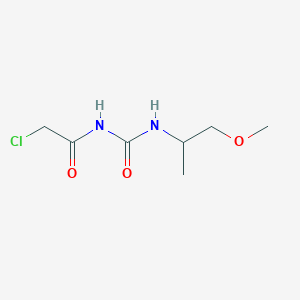

3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the chloroacetyl and methoxypropan-2-yl groups in its structure suggests potential reactivity and functional versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea typically involves the reaction of 2-chloroacetyl chloride with 1-(1-methoxypropan-2-yl)urea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction reactions, leading to different functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative.

Aplicaciones Científicas De Investigación

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a biochemical probe.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chloroacetyl)-1-(1-methoxyethyl)urea

- 3-(2-Chloroacetyl)-1-(1-methoxypropyl)urea

- 3-(2-Chloroacetyl)-1-(1-methoxybutyl)urea

Comparison

Compared to these similar compounds, 3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea may exhibit unique reactivity and properties due to the specific arrangement of its functional groups. The presence of the methoxypropan-2-yl group could influence its solubility, stability, and interaction with other molecules.

Actividad Biológica

3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

- Chloroacetyl Group : Known for its electrophilic nature, which can interact with nucleophiles in biological systems.

- Methoxypropan-2-yl Group : Provides steric hindrance and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This mechanism is akin to that observed in other chloroacetyl derivatives, which are known to exhibit alkylating properties, leading to DNA damage and subsequent cellular responses.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related chloroethyl nitrosoureas have shown a direct correlation between their structure and antitumor efficacy. The cross-linking potential of these compounds is crucial for their therapeutic effectiveness against various cancer cell lines.

| Compound Type | Antitumor Activity | Mechanism |

|---|---|---|

| Chloroethyl Nitrosoureas | High | DNA cross-linking |

| This compound | Potentially Moderate | Alkylation and cross-linking |

Genotoxicity Studies

Genotoxicity studies reveal that compounds similar to this compound can induce DNA damage. For example, exposure to related chloroethyl compounds resulted in significant DNA single-strand breaks and interstrand cross-links, which are critical indicators of mutagenicity and carcinogenicity.

Case Studies

Several case studies have explored the biological effects of urea derivatives in cancer treatment:

- Study on Anticancer Activity : A recent study demonstrated that urea derivatives with similar substituents exhibited enhanced antiproliferative activity against various cancer cell lines (e.g., MCF7, PC3). The introduction of electron-withdrawing groups significantly improved their efficacy.

- Metabolism and Toxicity Assessment : Investigations into the metabolic pathways indicated that the chloroacetyl group undergoes metabolic activation, producing reactive species that contribute to its biological effects. This metabolic activation is essential for understanding both therapeutic benefits and potential toxicities.

Safety Profile

The safety profile of this compound remains a critical concern. Related compounds have shown varying degrees of toxicity, primarily linked to their ability to induce oxidative stress and DNA damage. Long-term studies are necessary to fully elucidate the safety parameters associated with this compound.

Propiedades

IUPAC Name |

2-chloro-N-(1-methoxypropan-2-ylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3/c1-5(4-13-2)9-7(12)10-6(11)3-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZWMRISCOUUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.